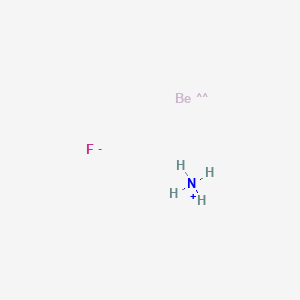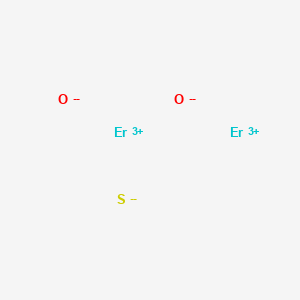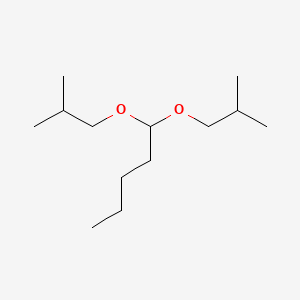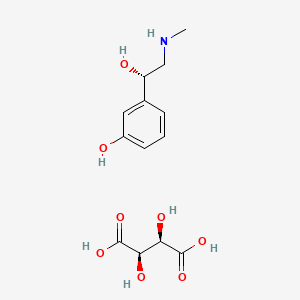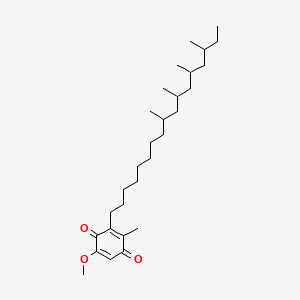
cyclopenta-1,3-diene;1,2-dihydropyrrol-2-ide;iron(2+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
cyclopenta-1,3-diene;1,2-dihydropyrrol-2-ide;iron(2+) is a complex organometallic compound that features iron in the +2 oxidation state coordinated to cyclopentadienyl and pyrrolyl ligands
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Iron(2+) cyclopenta-1,3-dien-1-ide 1H-pyrrol-2-ide typically involves the reaction of iron(II) salts with cyclopentadienyl and pyrrolyl ligands under controlled conditions. One common method involves the use of iron(II) chloride and sodium cyclopentadienide in the presence of a suitable solvent, such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent oxidation of the iron center.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Iron(2+) cyclopenta-1,3-dien-1-ide 1H-pyrrol-2-ide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of iron.
Reduction: It can be reduced to lower oxidation states or to form iron(0) complexes.
Substitution: Ligands can be substituted with other donor ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ligand exchange reactions can be facilitated by using donor ligands like phosphines or amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield iron(III) complexes, while reduction can produce iron(0) species.
Aplicaciones Científicas De Investigación
Iron(2+) cyclopenta-1,3-dien-1-ide 1H-pyrrol-2-ide has several scientific research applications:
Chemistry: It is used as a catalyst in various organic transformations, including cycloaddition and polymerization reactions.
Biology: The compound is studied for its potential role in biological systems, particularly in enzyme mimetics and as a model for iron-containing proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment.
Industry: It is used in the development of new materials, including conductive polymers and magnetic materials.
Mecanismo De Acción
The mechanism of action of Iron(2+) cyclopenta-1,3-dien-1-ide 1H-pyrrol-2-ide involves its ability to coordinate with various substrates and facilitate electron transfer processes. The iron center can undergo redox cycling, which is crucial for its catalytic activity. The molecular targets and pathways involved depend on the specific application, such as enzyme mimetics or catalytic processes.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopenta-1,3-dien-1-yl(diphenyl)phosphane: Another organometallic compound with similar ligands.
Cyclopenta-2,4-dien-1-one: A related compound with a different ligand structure.
Methylcyclopentadienyl manganese tricarbonyl: A compound with a similar cyclopentadienyl ligand but different metal center.
Uniqueness
Iron(2+) cyclopenta-1,3-dien-1-ide 1H-pyrrol-2-ide is unique due to its combination of cyclopentadienyl and pyrrolyl ligands, which confer distinct electronic and steric properties. This uniqueness makes it particularly valuable in catalytic applications and materials science.
Propiedades
Número CAS |
11077-12-6 |
|---|---|
Fórmula molecular |
C9H9FeN |
Peso molecular |
187.023 |
Nombre IUPAC |
cyclopenta-1,3-diene;1,2-dihydropyrrol-2-ide;iron(2+) |
InChI |
InChI=1S/C5H5.C4H4N.Fe/c2*1-2-4-5-3-1;/h1-3H,4H2;1-3,5H;/q2*-1;+2 |
Clave InChI |
IMCUOUWIWLNYCO-UHFFFAOYSA-N |
SMILES |
C1C=CC=[C-]1.C1=CN[C-]=C1.[Fe+2] |
Sinónimos |
Cyclopentadienyl(pyrrolyl)iron |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bis[tris(2,4-pentanedionato)titanium(IV)] Hexachlorotitanate(IV)](/img/structure/B576506.png)
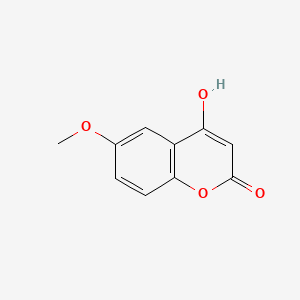
![Bicyclo[3.2.1]octa-2,6-diene-3-carboxylic acid](/img/structure/B576509.png)
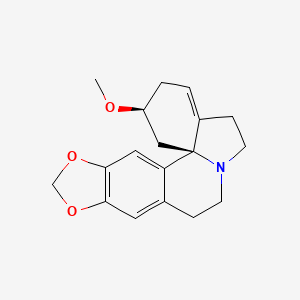
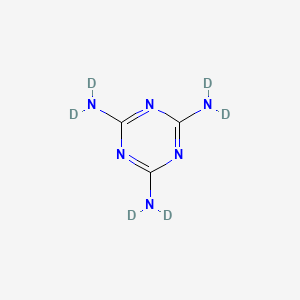
![(1β,3β,8β,10β)-Tricyclo[8.4.1.13,8]hexadeca-1,3,5,7,9,11,13-heptene](/img/new.no-structure.jpg)
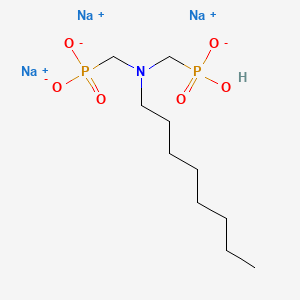
![Methyl 3,12-dimethyl-4,14-dioxatricyclo[9.3.0.03,5]tetradeca-1(11),12-diene-8-carboxylate](/img/structure/B576520.png)
